2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide
Description
2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a sulfonamide group at position 3 and a 3,4-dimethylphenylamino moiety at position 2. The 3,4-dimethylphenyl group likely contributes to steric and electronic properties that influence binding affinity or metabolic stability, a common feature in sulfonamide derivatives .
Properties
IUPAC Name |
2-(3,4-dimethylanilino)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-5-6-11(8-10(9)2)16-13-12(19(14,17)18)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAHXMPPNPYLCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide typically involves the nucleophilic substitution of a suitable pyridine derivative with a sulfonamide precursor. One common method includes the reaction of 3-chloropyridine-2-sulfonamide with 3,4-dimethylaniline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the dimethylphenyl group can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the compound’s ability to interact with various receptors and enzymes makes it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several sulfonamide derivatives, particularly those used as herbicides or intermediates. Below is a comparative analysis based on substituents, molecular properties, and applications:
Table 1: Key Structural and Functional Comparisons
Biological Activity
2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is investigated for its potential as an enzyme inhibitor and its applications in antimicrobial and anticancer therapies. This article provides a comprehensive overview of its biological activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a sulfonamide group and a dimethylphenyl moiety. The sulfonamide functional group is known for its low toxicity and significant biological activity, particularly in inhibiting bacterial growth by interfering with folate synthesis.
The biological activity of this compound primarily involves the inhibition of specific enzymes. It mimics para-aminobenzoic acid (PABA), leading to the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This action results in the disruption of nucleic acid synthesis and ultimately leads to bacterial cell death.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit bacterial strains by targeting folate biosynthesis pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 10 µg/mL |
| Staphylococcus aureus | 5 µg/mL |
| Streptococcus pneumoniae | 15 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-468 (Breast) | 12.5 |
| HCT-116 (Colon) | 15.0 |
| A549 (Lung) | 10.0 |
These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms similar to those observed in antimicrobial activity .
Case Studies
- Inhibition of HIF-1 Signaling Pathway : A study demonstrated that modifications of similar sulfonamide structures resulted in compounds with IC50 values below 10 µM against HIF-1 signaling pathways, indicating potential applications in cancer therapy .
- Antiproliferative Effects : Another study reported that derivatives of pyridine sulfonamides showed high potency against various cancer types, with some compounds exhibiting IC50 values as low as 0.67 µM against prostate cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
